
2-(4-cyanophenoxy)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-cyanophenoxy)propanoic Acid is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-(4-cyanophenoxy)propanoic Acid is 1S/C10H9NO3/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H,12,13) .Physical And Chemical Properties Analysis
2-(4-cyanophenoxy)propanoic Acid is a powder at room temperature . It has a melting point of 155-159 degrees Celsius .Applications De Recherche Scientifique
Renewable Building Block for Material Science
3-(4-Hydroxyphenyl)propanoic acid, a related compound to 2-(4-cyanophenoxy)propanoic acid, has been explored as a renewable building block for the synthesis of polybenzoxazine, a class of high-performance polymers. This compound, derived from phloretin (a by-product of apple tree leaves), can enhance the reactivity of molecules bearing hydroxyl (-OH) groups towards benzoxazine ring formation, offering a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic -OH bearing molecules or macromolecules (Acerina Trejo-Machin et al., 2017).
Photodegradation Studies in Environmental Science
The addition of 2-propanol (structurally similar to 2-(4-cyanophenoxy)propanoic acid) significantly influences the direct photolysis of certain herbicides, such as 4-chloro-2-methylphenoxyacetic acid (MCPA) in aqueous solution. This impact on MCPA's photolysis quantum yield could affect the herbicide's lifetime in ecosystems, altering the balance between photolysis and other phototransformation pathways (D. Vione et al., 2010).
Herbicide Photodegradation
In a study investigating the photodegradation of cyhalofop, a herbicide structurally related to 2-(4-cyanophenoxy)propanoic acid, it was observed that UV irradiation led to significant degradation of cyhalofop and its primary metabolite, offering insights into the behavior of such compounds in aquatic environments and their potential environmental impact (M. V. Pinna & A. Pusino, 2011).
Soil Sorption and Environmental Fate
The sorption behavior of phenoxy herbicides, a group that includes compounds structurally similar to 2-(4-cyanophenoxy)propanoic acid, has been studied in various soils. Understanding their sorption to soil, organic matter, and minerals provides crucial information for assessing their environmental fate and potential groundwater contamination risk (D. Werner et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-cyanophenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-7(10(12)13)14-9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNITAHHTSHYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyanophenoxy)propanoic Acid | |
CAS RN |
118618-36-3 |
Source


|
| Record name | 2-(4-cyanophenoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(4-Methoxyphenyl)amino]propanoate](/img/structure/B2966084.png)
![N-(2-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2966085.png)
![2,6-difluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2966087.png)
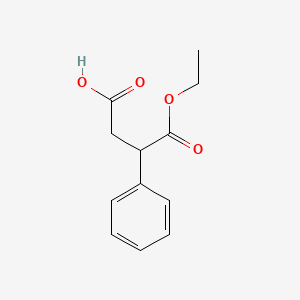

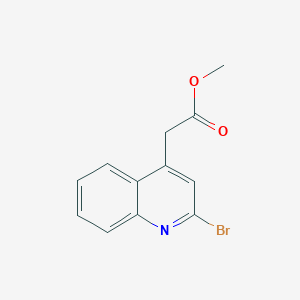
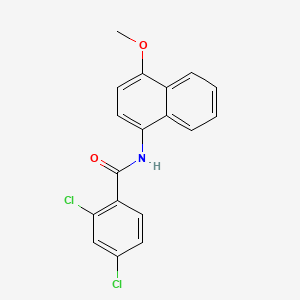
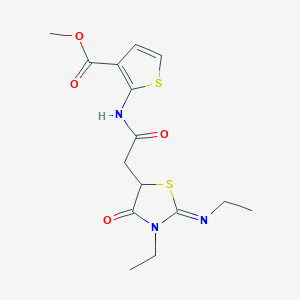
![N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2966095.png)
![[1-(2,4-Dimethylphenyl)cyclopropyl]methanamine](/img/structure/B2966099.png)
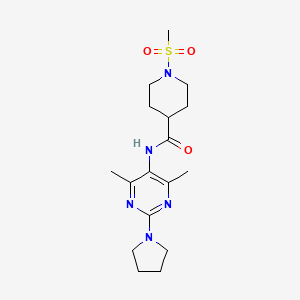
![[4-(4-Ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2966105.png)
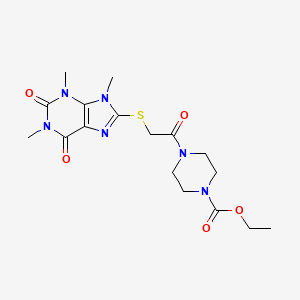
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2966107.png)